molecular formula C10H10ClFO2 B7996059 4-Fluoro-3-n-propoxybenzoyl chloride

4-Fluoro-3-n-propoxybenzoyl chloride

Cat. No.: B7996059
M. Wt: 216.63 g/mol
InChI Key: VRPHDUOGWCYCRF-UHFFFAOYSA-N
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Description

4-Fluoro-3-n-propoxybenzoyl chloride is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the fourth position and a propoxy group at the third position. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-n-propoxybenzoyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-n-propoxybenzoic acid.

    Conversion to Acyl Chloride: The benzoic acid derivative is then treated with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2) to convert the carboxylic acid group into an acyl chloride group. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-n-propoxybenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-fluoro-3-n-propoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    4-Fluoro-3-n-propoxybenzoic acid: Formed by hydrolysis.

Scientific Research Applications

4-Fluoro-3-n-propoxybenzoyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Chemical Biology: Used in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-n-propoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in biochemical studies to modify proteins and other biomolecules.

Comparison with Similar Compounds

    4-Fluorobenzoyl chloride: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    3-n-Propoxybenzoyl chloride: Lacks the fluorine atom, which can affect the compound’s reactivity and properties.

    4-Chloro-3-n-propoxybenzoyl chloride: Substitutes fluorine with chlorine, leading to different chemical behavior and reactivity.

Uniqueness: 4-Fluoro-3-n-propoxybenzoyl chloride is unique due to the presence of both the fluorine atom and the propoxy group, which impart distinct electronic and steric effects. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

4-fluoro-3-propoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-5-14-9-6-7(10(11)13)3-4-8(9)12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPHDUOGWCYCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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